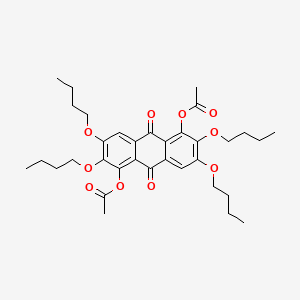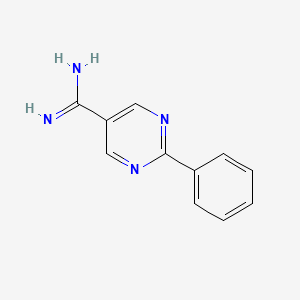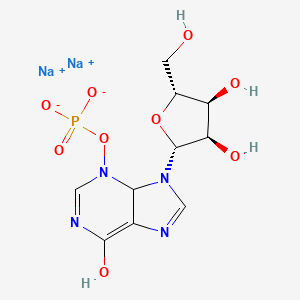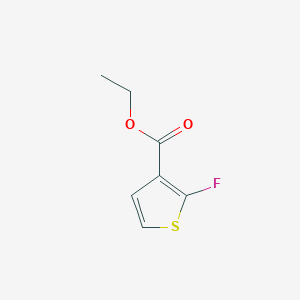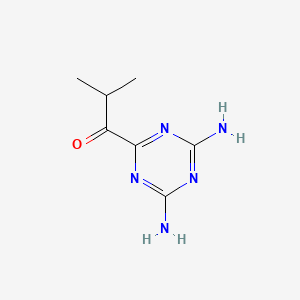![molecular formula C11H7ClN2O B13123881 9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)
9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its fused pyrroloquinoxaline structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methods. One notable approach involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method utilizes quinoxalinones, hydrochloric acid, and nitric acid as reagents, and the reaction proceeds through an unexpected cyclization process . This operationally simple and catalyst-free methodology offers a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route has been demonstrated through gram-scale synthesis . This suggests potential for industrial application, particularly in the production of antineoplastic agents.
Chemical Reactions Analysis
Types of Reactions: 9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Reduced forms of pyrroloquinoxaline.
Substitution: Various substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antineoplastic activity, making it a candidate for cancer research.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s antineoplastic activity is attributed to its ability to interfere with cellular processes critical for cancer cell proliferation. It may inhibit key enzymes or disrupt DNA synthesis, leading to cell cycle arrest and apoptosis . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the chlorine atom at the 9th position.
Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole ring instead of a pyrrole ring.
Imidazo[1,5-a]quinoxalin-4(5H)-one: Features an imidazole ring in place of the pyrrole ring.
Uniqueness: The presence of the chlorine atom at the 9th position in 9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one imparts unique reactivity and biological activity compared to its analogs. This structural modification enhances its potential as an antineoplastic agent and broadens its applicability in various chemical reactions.
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
9-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) |
InChI Key |
WFLGOGAEBXXEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N3C=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)
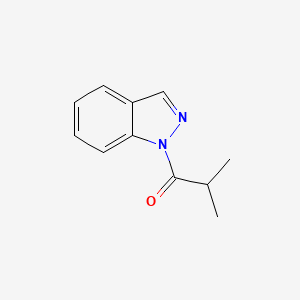
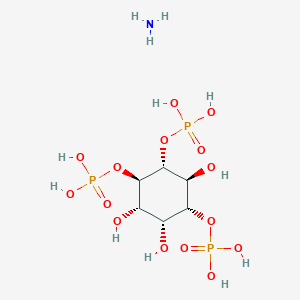
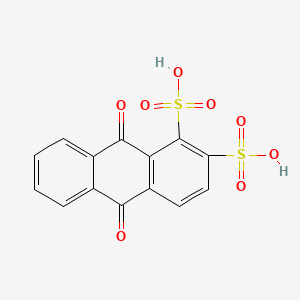
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
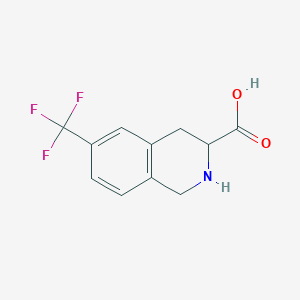
![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
